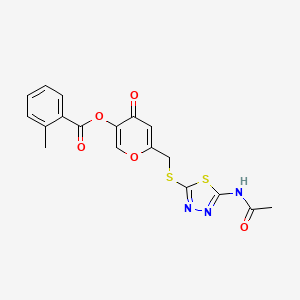

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methylbenzoate

Description

6-(((5-Acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methylbenzoate is a heterocyclic compound featuring a pyran ring fused with a 1,3,4-thiadiazole moiety. The molecule is characterized by:

- A 4-oxo-4H-pyran core substituted with a thioether-linked 5-acetamido-1,3,4-thiadiazole group.

- A 2-methylbenzoate ester at the 3-position of the pyran ring, which modulates lipophilicity and bioavailability .

This compound is part of a broader class of thiadiazole-pyran hybrids synthesized for their bioactivity, including antimicrobial and enzyme-inhibitory properties . Its structural complexity necessitates precise synthetic protocols, such as those involving intermediate coupling of substituted benzamides with thiadiazole precursors under basic conditions .

Properties

IUPAC Name |

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O5S2/c1-10-5-3-4-6-13(10)16(24)26-15-8-25-12(7-14(15)23)9-27-18-21-20-17(28-18)19-11(2)22/h3-8H,9H2,1-2H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCGVZPCSKYNFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methylbenzoate is a complex organic compound that presents significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a pyran ring, thiadiazole moiety, and acetamido group, which may enhance its reactivity and biological properties.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 417.5 g/mol. The structural complexity arises from the combination of various functional groups that contribute to its pharmacological profile.

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 417.5 g/mol |

| Key Functional Groups | Pyran ring, Thiadiazole moiety, Acetamido group |

Biological Activities

Research indicates that compounds containing the thiadiazole nucleus exhibit a range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties. The specific activities associated with this compound are summarized below:

Antimicrobial Activity

Studies have shown that thiadiazole derivatives possess significant antimicrobial properties. For instance, compounds similar to 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran have demonstrated effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways.

Anticancer Potential

The anticancer activity of thiadiazole derivatives has been documented in several studies. The presence of the acetamido group may enhance the compound's ability to interact with cancer cell pathways. Research suggests that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.

Anti-inflammatory Effects

Thiadiazole derivatives are also recognized for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of thiadiazole-containing compounds:

- Antimicrobial Activity : A study published in Systematic Reviews in Pharmacy highlighted the antimicrobial efficacy of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated a correlation between structural modifications and enhanced antibacterial activity .

- Anticancer Studies : Research conducted by Ahmed et al. demonstrated that thiadiazole derivatives could effectively inhibit the growth of colon cancer cells in vitro. The study emphasized the role of the thiadiazole ring in enhancing cytotoxic effects against cancer cell lines .

- Anti-inflammatory Research : A systematic review detailed the anti-inflammatory potential of thiadiazole derivatives, noting their ability to reduce inflammation markers in animal models .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Estimated based on structural formula.

Key Differentiators

(a) Bioactivity Profile

(b) Physicochemical Properties

- The 2-methylbenzoate ester enhances lipophilicity compared to sulfonic acid derivatives (e.g., 5-acetamido-thiadiazole-2-sulfonic acid), improving membrane permeability but reducing water solubility .

- The acetamido-thiadiazole group provides hydrogen-bonding capacity, a feature absent in chloro- or methoxy-substituted analogues (e.g., N-(5-chloro-thiadiazol-2-yl)acetamide) .

Research Findings and Limitations

- Antimicrobial Potential: Pyran-thiadiazole derivatives (e.g., Compound 4a) demonstrate moderate antifungal activity, but the target compound’s efficacy remains untested in published literature .

- Stability : The benzoate ester may confer hydrolytic instability under physiological conditions compared to sulfonamide derivatives, which exhibit better metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.